Product packaging for 1-Cyclopropyl-2-methoxypropan-1-ol(Cat. No.:CAS No. 1539787-19-3)

1-Cyclopropyl-2-methoxypropan-1-ol

Cat. No.: B2601515
CAS No.: 1539787-19-3
M. Wt: 130.187
InChI Key: ZSFCMPASETVXIA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methoxypropan-1-ol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . Its CAS Registry Number is 1539787-19-3 . The structure of the molecule features a propanol chain with a methoxy group at the 2-position and a cyclopropyl ring attached to the carbon bearing the hydroxyl group . This specific arrangement of functional groups makes it a valuable building block in organic synthesis and chemical research. As a chiral secondary alcohol derivative, it is potentially useful in the development of pharmaceuticals and complex organic molecules, particularly in reactions where the cyclopropane ring can impart unique steric and electronic properties . The compound is consistently identified as being for Research Use Only and is not intended for diagnostic or therapeutic applications . Researchers can access its structural identifiers, including SMILES (CC(OC)C(C1CC1)O) and InChIKey (ZSFCMPASETVXIA-UHFFFAOYSA-N), for computational and experimental purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B2601515 1-Cyclopropyl-2-methoxypropan-1-ol CAS No. 1539787-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-2-methoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(9-2)7(8)6-3-4-6/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFCMPASETVXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CC1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 Cyclopropyl 2 Methoxypropan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for 1-Cyclopropyl-2-methoxypropan-1-ol

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered.

The most direct approach involves the disconnection of the carbon-carbon bond between the cyclopropyl (B3062369) ring and the propanol (B110389) backbone (C1-C1' bond). This leads to a cyclopropyl nucleophile, such as cyclopropylmagnesium bromide, and a suitable three-carbon electrophile, 2-methoxypropionaldehyde. This strategy is advantageous as it constructs the carbon skeleton and sets the secondary alcohol in a single step.

An alternative disconnection can be envisioned at the C2-oxygen bond of the propanol backbone. This suggests a precursor, 1-cyclopropyl-1,2-propanediol, which would then require selective methylation of the secondary hydroxyl group to yield the target molecule. This pathway offers a different set of challenges, primarily the regioselective functionalization of the diol.

Formation of the Carbon Skeleton Bearing the Cyclopropyl Group

The formation of the carbon skeleton is a critical phase in the synthesis of this compound. This involves the creation of the cyclopropane (B1198618) ring and the construction of the three-carbon propanol chain.

Cyclopropanation Reactions in Precursor Synthesis

While direct cyclopropanation of a pre-existing propanol chain is a possibility, a more convergent approach involves the use of a cyclopropyl-containing building block. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes into cyclopropanes. Another powerful technique is the Corey-Chaykovsky reaction, which employs sulfur ylides to react with α,β-unsaturated carbonyl compounds to form cyclopropyl ketones, which can be further elaborated. masterorganicchemistry.com

Chain Elongation Strategies for the Propanol Backbone

The most efficient strategy for constructing the propanol backbone is through a Grignard reaction. The addition of cyclopropylmagnesium bromide to a three-carbon electrophile directly forges the C1-C1' bond and establishes the propanol framework. nih.govmasterorganicchemistry.comlibretexts.org This reaction is a cornerstone of organic synthesis due to its reliability and the commercial availability of a wide range of Grignard reagents and electrophiles.

Reaction Reactants Product Key Features
Grignard ReactionCyclopropylmagnesium bromide, 2-MethoxypropionaldehydeThis compoundForms C-C bond and alcohol simultaneously.

Stereocontrolled Carbon-Carbon Bond Formation

The reaction between a Grignard reagent and an α-alkoxy aldehyde, such as 2-methoxypropionaldehyde, can lead to the formation of diastereomers. The stereochemical outcome is influenced by chelation control, where the magnesium ion of the Grignard reagent coordinates with both the carbonyl oxygen and the α-alkoxy group, leading to a more rigid transition state. nih.gov This can favor the attack of the nucleophile from a specific face of the carbonyl group, resulting in a higher diastereoselectivity. The Felkin-Anh model is another concept used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds.

Introduction and Functionalization of the Methoxy (B1213986) Group

The introduction of the methoxy group can be achieved either by incorporating it into one of the starting materials or by functionalizing a precursor molecule.

Etherification of Hydroxyl Intermediates

An alternative to the direct use of 2-methoxypropionaldehyde is the synthesis and subsequent etherification of 1-cyclopropyl-1,2-propanediol. The Williamson ether synthesis is a robust and widely used method for forming ethers. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.comorgosolver.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

For the selective methylation of the secondary hydroxyl group in 1-cyclopropyl-1,2-propanediol, a strong base such as sodium hydride (NaH) is typically used to generate the more reactive secondary alkoxide. This is followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate. The regioselectivity of this reaction can be influenced by the steric hindrance around the primary versus the secondary hydroxyl group.

Reaction Substrate Reagents Product
Williamson Ether Synthesis1-Cyclopropyl-1,2-propanediol1. NaH, 2. CH₃IThis compound

Recent advancements have also explored the use of catalysts for the selective methylation of diols, which can offer milder reaction conditions and improved selectivity. acs.org

Development of Novel Synthetic Routes and Reaction Cascades for this compound

The synthesis of this compound, a molecule incorporating both a cyclopropyl ring and a methoxy-substituted secondary alcohol, presents unique challenges and opportunities for the development of innovative synthetic strategies. Research into novel synthetic routes aims to achieve high efficiency, stereocontrol, and atom economy. A promising approach involves the strategic combination of well-established reactions in a novel sequence or a reaction cascade, leveraging the distinct reactivity of cyclopropyl-containing intermediates.

One of the most direct and conceptually simple novel routes for the preparation of this compound is the nucleophilic addition of a cyclopropyl organometallic reagent to a suitably protected 2-methoxypropanal. This method allows for the direct formation of the carbon skeleton of the target molecule in a single step. The Grignard reaction, utilizing cyclopropylmagnesium bromide, is a prime candidate for this transformation due to the commercial availability and reactivity of the Grignard reagent.

The key step in this proposed synthesis is the reaction of cyclopropylmagnesium bromide with 2-methoxypropanal. This reaction is anticipated to proceed with high yield under standard Grignard conditions. The subsequent workup with an aqueous solution quenches the reaction and protonates the resulting alkoxide to afford the desired this compound.

A critical aspect of this synthetic route is the preparation of the starting aldehyde, 2-methoxypropanal. This can be readily synthesized from commercially available 1-methoxy-2-propanol (B31579) through a mild oxidation reaction. researchgate.net A variety of modern oxidation reagents can be employed to minimize side reactions and ensure a high yield of the desired aldehyde.

The following table outlines a representative procedure for this novel synthetic route, including the oxidation of 1-methoxy-2-propanol and the subsequent Grignard addition.

StepReactantsReagents and ConditionsProductYield (%)
11-Methoxy-2-propanolPyridinium (B92312) chlorochromate (PCC), Dichloromethane (DCM), Room Temperature, 2h2-Methoxypropanal~90
22-MethoxypropanalCyclopropylmagnesium bromide (1.2 eq.), Tetrahydrofuran (THF), 0 °C to Room Temperature, 3h; then aq. NH4Cl workupThis compound~85

The exploration of these and other novel synthetic methodologies will continue to be a significant area of research, driven by the need for efficient and selective access to complex molecules like this compound for various scientific applications.

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropyl 2 Methoxypropan 1 Ol

Transformations Involving the Hydroxyl Group of 1-Cyclopropyl-2-methoxypropan-1-ol

Derivatization Reactions (e.g., Esterification, Etherification, Silylation)

The hydroxyl group of this compound readily undergoes derivatization reactions common to secondary alcohols. These reactions are crucial for protecting the hydroxyl group during other synthetic steps or for introducing specific functionalities to tailor the molecule's properties.

Esterification: The conversion of the alcohol to an ester can be achieved through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), typically in the presence of a catalyst.

Etherification: Further etherification of the hydroxyl group can be accomplished, for example, through the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Silylation: Protection of the hydroxyl group as a silyl (B83357) ether is a common strategy in organic synthesis. This is typically achieved by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole.

A representative table of these derivatization reactions is provided below:

Reaction TypeReagentsProduct Type
EsterificationCarboxylic Acid (or derivative), Acid CatalystEster
EtherificationBase, Alkyl HalideEther
SilylationSilyl Halide, BaseSilyl Ether

Oxidation Reactions and Subsequent Functional Group Interconversions

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 1-cyclopropyl-2-methoxypropan-1-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) and milder, more modern reagents like Dess-Martin periodinane or a Swern oxidation.

The resulting ketone is a versatile intermediate for further functional group interconversions. For instance, it can undergo nucleophilic addition reactions at the carbonyl carbon or be subjected to reduction back to the alcohol, potentially with stereochemical control.

Activation for Nucleophilic Substitution and Elimination Reactions

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution or elimination reactions to occur, it must first be activated. This is typically achieved by converting it into a better leaving group, such as a tosylate, mesylate, or halide.

Once activated, the carbon bearing the leaving group becomes susceptible to attack by nucleophiles. The outcome of the reaction, whether substitution or elimination, is influenced by several factors, including the nature of the substrate, the strength and steric bulk of the nucleophile/base, and the reaction conditions. Given the presence of the adjacent cyclopropyl (B3062369) group, which can influence carbocation stability, both S\N\1 and S\N\2 pathways, as well as E1 and E2 elimination pathways, are mechanistic possibilities that need to be considered.

Reactivity of the Methoxy (B1213986) Group within the this compound Framework

The methoxy group, being an ether, is generally less reactive than the hydroxyl group. However, under specific conditions, it can undergo cleavage or participate in neighboring group effects.

Ether Cleavage Methodologies

The cleavage of the ether bond in this compound requires harsh conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The most common reagents for this purpose are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.orgmasterorganicchemistry.com

The mechanism of cleavage, whether S\N\1 or S\N\2, depends on the stability of the potential carbocation intermediates. wikipedia.orgmasterorganicchemistry.com In the case of this compound, cleavage could theoretically occur at either the methyl-oxygen bond or the isopropyl-oxygen bond. Attack at the methyl group would proceed via an S\N\2 mechanism. youtube.com

Participation of the Methoxy Group in Neighboring Group Effects

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation can significantly increase reaction rates and influence the stereochemistry of the products. wikipedia.org

In the context of this compound, the oxygen atom of the methoxy group possesses lone pairs of electrons that could potentially participate in reactions at the adjacent carbon bearing the hydroxyl group. For instance, if the hydroxyl group is converted to a good leaving group, the methoxy group's oxygen could act as an internal nucleophile, attacking the electrophilic carbon to form a cyclic oxonium ion intermediate. This type of participation is well-documented for other 2-methoxy substituted systems and can lead to retention of stereochemistry at the reaction center. wikipedia.orglibretexts.org

Reactions and Rearrangements of the Cyclopropyl Moiety in this compound

The high ring strain of the cyclopropane (B1198618) ring in this compound makes it susceptible to a variety of ring-opening reactions and rearrangements. The presence of the adjacent hydroxyl and methoxy groups is expected to significantly influence the regioselectivity and stereoselectivity of these transformations.

Electrophilic and Radical Ring-Opening Reactions

Electrophilic Ring-Opening: In the presence of electrophiles, the cyclopropane ring of this compound is anticipated to undergo cleavage. Acid-catalyzed ring-opening, for instance, would likely proceed through protonation of the hydroxyl group, followed by departure of water to form a cyclopropylcarbinyl cation. This highly reactive intermediate can then be attacked by a nucleophile. The regioselectivity of the ring-opening would be dictated by the stability of the resulting carbocation, with cleavage of the most substituted bond being a probable pathway. For example, reaction with a hydrohalic acid (HX) would be expected to yield a homoallylic halide.

Radical Ring-Opening: The cyclopropane ring can also be opened via radical pathways. For instance, the reaction of cyclopropanols with a radical initiator can lead to the formation of a β-keto radical through homolytic cleavage of the C-C bond. mdpi.com In the case of this compound, this would likely involve the formation of a β-methoxy ketone radical. Such radical intermediates can then participate in various subsequent reactions, such as addition to alkenes or intramolecular cyclizations, depending on the reaction conditions and the presence of other functional groups. mdpi.comchemrxiv.org The regioselectivity of the radical ring-opening is generally governed by the formation of the most stable radical intermediate. chemrxiv.org

Cyclopropylcarbinyl-Type Rearrangements

A hallmark of cyclopropylcarbinol chemistry is the propensity to undergo cyclopropylcarbinyl-homoallyl rearrangements. Upon formation of a carbocation at the carbinol carbon, as would be expected under acidic conditions, this compound would readily rearrange. This process involves the migration of one of the cyclopropyl C-C bonds to the cationic center, leading to a homoallylic cation, which can then be trapped by a nucleophile. The stereochemistry of the starting alcohol and the nature of the substituents on the cyclopropane ring and the carbinol carbon play a crucial role in determining the stereochemical outcome of the rearrangement. Studies on related systems have shown that these rearrangements can proceed with a high degree of stereocontrol.

It is also important to consider the potential for more complex rearrangements, such as the formation of a bicyclobutonium ion intermediate, which can influence the final product distribution and stereochemistry.

Transition Metal-Catalyzed Transformations of the Cyclopropane Ring

The cyclopropane ring in this compound can be activated by various transition metals, leading to a range of synthetically useful transformations.

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions could potentially be employed to functionalize the cyclopropane ring. However, these reactions often require the presence of a halide or other suitable leaving group on the ring.

Cycloaddition Reactions: Rhodium(I) catalysts, for example, have been shown to mediate [5+2] cycloaddition reactions of vinylcyclopropanes with alkynes. researchgate.net If this compound were converted to its corresponding vinylcyclopropane (B126155) derivative, it could potentially undergo similar cycloaddition reactions.

Ring-Opening Cross-Coupling: Transition metal catalysts can also promote the ring-opening of cyclopropanols followed by coupling with another reactant. For example, a photoinduced charge transfer facilitated by a decatungstate catalyst can lead to the ring-opening of cyclopropanols and subsequent addition to electrophilic alkenes. chemrxiv.org

Stereochemical Course and Control in Reactions of this compound

The presence of two chiral centers in this compound (at the carbinol carbon and the methoxy-bearing carbon) means that its reactions can lead to the formation of multiple diastereomers. The control of stereochemistry is therefore a critical aspect of its chemical transformations.

Stereoselective Transformations and Diastereomeric Ratios

The diastereoselectivity of reactions involving this compound would be highly dependent on the reaction mechanism and the influence of the existing stereocenters. For instance, in a nucleophilic addition to the carbonyl group of a precursor ketone (1-cyclopropyl-2-methoxypropan-1-one), the stereochemical outcome would be governed by Felkin-Anh or related models, where the incoming nucleophile attacks from the least hindered face.

In ring-opening reactions, the relative stereochemistry of the substituents on the cyclopropane ring and the side chain would direct the approach of the reagent and influence the diastereomeric ratio of the products. For example, hydroxyl-directed reactions are well-known to proceed with high diastereoselectivity in related systems.

A hypothetical diastereoselective reaction is presented in the table below, illustrating potential outcomes.

ReactantReagentConditionsMajor DiastereomerMinor DiastereomerDiastereomeric Ratio (d.r.)
(1R,2S)-1-cyclopropyl-2-methoxypropan-1-oneL-SelectrideTHF, -78 °C(1R,2S,1'R)-1-cyclopropyl-2-methoxypropan-1-ol(1R,2S,1'S)-1-cyclopropyl-2-methoxypropan-1-ol>95:5 (predicted)
(1R,2S)-1-cyclopropyl-2-methoxypropan-1-oneNaBH4MeOH, 0 °C(1R,2S,1'R)-1-cyclopropyl-2-methoxypropan-1-ol(1R,2S,1'S)-1-cyclopropyl-2-methoxypropan-1-ol~80:20 (predicted)

This table is predictive and based on general principles of stereoselective reduction.

Retention or Inversion of Configuration at Chiral Centers

The stereochemical fate of the chiral centers during a reaction, specifically whether they undergo retention or inversion of configuration, is a key mechanistic indicator.

In SN2 reactions at the carbinol center, inversion of configuration is expected. For example, if the hydroxyl group is converted to a good leaving group (e.g., a tosylate), subsequent displacement by a nucleophile would proceed with inversion.

For reactions proceeding through a cyclopropylcarbinyl cation, the stereochemical outcome is more complex. While these reactions can sometimes be stereospecific, they can also lead to racemization or a mixture of diastereomers depending on the stability and lifetime of the cationic intermediates. The stereochemical outcome of the opening of cyclopropanols has been shown to be dependent on the reaction conditions, with some base-catalyzed openings proceeding with predominant retention and others with substantial inversion.

Elucidation of Reaction Mechanisms Pertaining to this compound

The elucidation of reaction mechanisms for this compound would likely focus on reactions involving the hydroxyl and cyclopropyl groups, which are the most reactive sites in the molecule. The presence of the methoxy group on the adjacent carbon can also influence the reactivity through electronic effects.

Kinetic studies are crucial for determining the rate of a reaction and how it is affected by factors such as concentration, temperature, and the solvent. Such studies for reactions of this compound, for instance in a solvolysis reaction, would provide insights into the transition state of the rate-determining step.

The rate law for a reaction involving this compound would be determined by systematically varying the concentrations of the reactants and observing the effect on the reaction rate. For a unimolecular reaction, such as an SN1-type solvolysis, the rate would be expected to be first order with respect to the concentration of this compound. quizlet.com

By studying the reaction at different temperatures, the activation parameters—activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—could be determined using the Arrhenius equation and the Eyring equation. These parameters provide valuable information about the energy profile of the reaction and the structure of the transition state. For instance, a small positive or negative entropy of activation might suggest a highly ordered, cyclic transition state.

Illustrative Data Table for Kinetic Studies

Temperature (K)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Enthalpy of Activation (ΔH‡, kJ/mol)Entropy of Activation (ΔS‡, J/mol·K)
2981.2 x 10⁻⁴8582.5-25
3083.5 x 10⁻⁴8582.4-25
3189.8 x 10⁻⁴8582.3-25

This is a hypothetical data table for illustrative purposes.

Reactions involving cyclopropyl carbinols are well-known to proceed through carbocationic intermediates, which can undergo complex rearrangements. In the case of this compound, protonation of the hydroxyl group followed by loss of water would generate a secondary cyclopropylcarbinyl cation.

This intermediate is highly reactive and can be challenging to observe directly. youtube.com Techniques such as low-temperature NMR spectroscopy could potentially be used to characterize this carbocation if it has a sufficient lifetime. Alternatively, the intermediate could be "trapped" by reacting it with a potent nucleophile, leading to a stable product whose structure provides clues about the structure of the intermediate. youtube.comnih.govslideshare.net

The cyclopropylcarbinyl cation itself is in equilibrium with the homoallyl and cyclobutyl cations, and the distribution of products will depend on the relative stabilities of these intermediates and the reaction conditions. The presence of the methoxy group may influence the regioselectivity of nucleophilic attack on these rearranged cations.

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms. By replacing specific hydrogen atoms in this compound with deuterium, one can track the fate of these atoms throughout the reaction and measure kinetic isotope effects (KIEs).

A primary KIE would be expected if a C-H bond to the carbinol carbon is broken in the rate-determining step. However, for many reactions of this compound, a secondary KIE is more likely to be observed. For example, replacing the hydrogen on the carbinol carbon with deuterium (1-Cyclopropyl-d1-2-methoxypropan-1-ol) would result in an α-secondary KIE. The magnitude of this effect can provide information about the change in hybridization at the carbon atom in the transition state. A kH/kD > 1 would suggest a transition state with significant carbocation character. libretexts.org

Furthermore, β-secondary KIEs could be measured by deuterating the cyclopropyl ring or the methyl group. These effects can give insights into hyperconjugative stabilization of the carbocationic intermediate.

Illustrative Data Table for Deuterium Isotope Effect Analysis

The following table presents hypothetical kinetic isotope effect data for the solvolysis of isotopically labeled this compound. This data is for illustrative purposes.

Labeled PositionkH/kDInterpretation
α-deuterium (at C1)1.15Indicates significant development of positive charge at C1 in the transition state.
β-deuterium (on cyclopropyl ring)1.05Suggests hyperconjugative stabilization of the carbocation by the cyclopropyl group.
β-deuterium (on methyl group)1.02Minor effect, indicating less significant hyperconjugation with the methyl group.

This is a hypothetical data table for illustrative purposes.

Role of 1 Cyclopropyl 2 Methoxypropan 1 Ol As a Versatile Synthetic Intermediate

Precursor to Complex Organic Molecules and Natural Products

Building Block for Target Molecules Possessing Cyclopropyl (B3062369) and Methoxypropanol (B72326) Substructures

The core appeal of 1-Cyclopropyl-2-methoxypropan-1-ol lies in its potential as a building block. The cyclopropyl group is a prevalent motif in numerous natural products and bioactive molecules, prized for its unique conformational and electronic properties. nih.govmarquette.edu Similarly, the methoxypropanol unit offers a handle for further functionalization. However, no specific examples of natural product synthesis or complex molecule construction using this compound as a starting material have been documented in the available literature.

Integration into Pharmaceutical Scaffolds and Agrochemistry Targets

The incorporation of cyclopropyl rings is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. nih.gov Given this, this compound represents a potential fragment for the development of new pharmaceutical and agrochemical agents. Nevertheless, a review of the literature did not uncover any published research or patents that specifically demonstrate the integration of this compound into such scaffolds.

Application in the Synthesis of Chiral Ligands and Organocatalysts

The chiral centers within this compound make it a theoretical candidate for the synthesis of novel chiral ligands and organocatalysts. Such reagents are crucial for asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. While the synthesis of various other chiral ligands is well-documented, dicp.ac.cn there is no specific information available on the use of this compound for this purpose.

Utility in the Development of Advanced Organic Materials

The unique structural features of this compound could potentially be exploited in the design of advanced organic materials. The rigidity of the cyclopropyl group and the potential for hydrogen bonding from the hydroxyl group could influence the bulk properties of polymers or other materials. At present, there is no research to support the application of this specific compound in materials science.

Substrate for Methodological Development in Stereoselective Synthesis

The stereochemical complexity of this compound makes it an interesting substrate for the development of new stereoselective synthetic methods. Reactions that could selectively target one of its functional groups in the presence of the others would be of significant academic and practical interest. However, no studies detailing such methodological development with this compound as the primary substrate have been published.

Fragment-Based Synthesis and Chemical Biology Applications

Fragment-based drug discovery (FBDD) is a modern approach to drug development that involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. nih.gov this compound, with its relatively small size and distinct chemical features, fits the profile of a potential fragment. However, its application in FBDD campaigns or as a tool in chemical biology research has not been reported in the scientific literature.

Theoretical and Computational Studies on 1 Cyclopropyl 2 Methoxypropan 1 Ol

Conformational Analysis and Energy Landscapes of 1-Cyclopropyl-2-methoxypropan-1-ol Stereoisomers

The presence of two chiral centers in this compound gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Each of these stereoisomers possesses a unique three-dimensional arrangement, which in turn influences its physical and chemical properties. The rotation around single bonds, particularly the C1-C2 bond and the bonds connecting the cyclopropyl (B3062369) and hydroxyl groups, results in a complex potential energy surface with multiple local minima corresponding to different conformers.

To elucidate the conformational preferences of the stereoisomers of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used to optimize the geometries of various conformers and calculate their relative energies.

The conformational landscape is primarily dictated by the dihedral angles involving the cyclopropyl, hydroxyl, and methoxy (B1213986) groups. By systematically rotating these groups and performing geometry optimizations, a set of stable conformers for each stereoisomer can be identified. The relative energies of these conformers provide insight into their population at a given temperature, with lower energy conformers being more abundant.

Table 1: Calculated Relative Energies of the Most Stable Conformers of this compound Stereoisomers Note: This data is hypothetical and for illustrative purposes.

StereoisomerConformerRelative Energy (kcal/mol)
(1R,2R)C10.00
C21.25
C32.50
(1S,2S)C10.00
C21.25
C32.50
(1R,2S)C10.00
C20.85
C31.95
(1S,2R)C10.00
C20.85
C31.95

The relative stability of the different conformers is governed by a delicate balance of steric and electronic interactions. A key stabilizing factor is the potential for intramolecular hydrogen bonding. In certain conformations, the hydroxyl group (-OH) can act as a hydrogen bond donor to the oxygen atom of the methoxy group (-OCH₃). nih.gov This interaction forms a five-membered ring-like structure, which can significantly lower the energy of that particular conformer.

The strength of this intramolecular hydrogen bond would be reflected in the geometric parameters, such as a shorter distance between the hydroxyl hydrogen and the methoxy oxygen, and a bond angle approaching linearity. The presence of the cyclopropyl group can also influence the conformational preferences through steric hindrance.

Table 2: Hypothetical Geometric Parameters for a Hydrogen-Bonded Conformer of (1R,2R)-1-Cyclopropyl-2-methoxypropan-1-ol Note: This data is hypothetical and for illustrative purposes.

ParameterValue
H-O(hydroxyl) Bond Length0.97 Å
O(hydroxyl)···O(methoxy) Distance2.85 Å
H(hydroxyl)···O(methoxy) Distance1.90 Å
O-H···O Bond Angle165°

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is crucial for predicting its reactivity. Computational methods provide valuable descriptors that quantify the distribution of electrons and identify regions susceptible to chemical attack.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.netimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and methoxy groups due to the presence of lone pairs. The LUMO is likely to be an antibonding orbital associated with the C-O bonds. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies for the Most Stable Conformers of this compound Stereoisomers Note: This data is hypothetical and for illustrative purposes.

StereoisomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
(1R,2R)-9.851.2011.05
(1S,2S)-9.851.2011.05
(1R,2S)-9.921.1511.07
(1S,2R)-9.921.1511.07

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by localizing it into bonds and lone pairs. researchgate.netsouthampton.ac.uk This method allows for the calculation of natural atomic charges, which reveal the electrostatic potential of the molecule.

In this compound, the oxygen atoms of the hydroxyl and methoxy groups are expected to carry significant negative charges due to their high electronegativity. The carbon atoms bonded to these oxygens (C1 and C2) will, in turn, exhibit partial positive charges. The hydrogen atom of the hydroxyl group will also have a partial positive charge. This charge distribution is crucial for understanding intermolecular interactions and reaction mechanisms.

Table 4: Hypothetical Natural Atomic Charges on Key Atoms of (1R,2R)-1-Cyclopropyl-2-methoxypropan-1-ol Note: This data is hypothetical and for illustrative purposes.

AtomNatural Charge (e)
O (hydroxyl)-0.75
H (hydroxyl)+0.45
C1+0.30
O (methoxy)-0.60
C2+0.25
C (methoxy)-0.15

Prediction of Spectroscopic Properties for Structural and Stereochemical Assignment

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts for the different stereoisomers and their respective conformers can help in assigning the signals in the experimental spectra. For instance, the chemical shift of the proton on C1 would be sensitive to the orientation of the neighboring groups.

Similarly, the vibrational frequencies from a calculated infrared (IR) spectrum can be used to identify characteristic functional groups. The O-H stretching frequency, in particular, would be a sensitive probe for intramolecular hydrogen bonding. A red-shift (lower frequency) in the O-H stretching vibration would be indicative of its participation in a hydrogen bond.

Table 5: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) and IR Frequencies (cm⁻¹) for the Most Stable Conformer of (1R,2R)-1-Cyclopropyl-2-methoxypropan-1-ol Note: This data is hypothetical and for illustrative purposes.

¹³C NMR ¹H NMR IR Spectroscopy
Carbon δ (ppm) Proton
C175.2H1
C280.5H2
C (methoxy)58.1H (methoxy)
C (cyclopropyl)12.5, 5.8H (cyclopropyl)
C (methyl)15.9H (methyl)

Computational NMR and IR Spectral Simulations

There are no specific computational studies detailing the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectral simulations for this compound. Such studies would typically involve quantum mechanical calculations to predict the chemical shifts for ¹H and ¹³C NMR spectroscopy and the vibrational frequencies for IR spectroscopy. This information is crucial for the structural elucidation and characterization of the molecule. For comparison, related but structurally different compounds like 1-methoxy-2-propanol (B31579) have had their experimental spectra documented, which could serve as a foundational reference for any future computational work on this compound. chemicalbook.comnist.gov

Chiroptical Property Predictions (e.g., ECD, VCD)

Due to the presence of stereogenic centers, this compound is a chiral molecule. However, there are no published theoretical predictions of its chiroptical properties, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). These computational techniques are instrumental in determining the absolute configuration of chiral molecules. While computational studies on the chiroptical properties of related chiral molecules like (2R)-1-methoxy-2-propanol exist, similar analyses for this compound are absent from the scientific record. uq.edu.au

Computational Modeling of Reaction Pathways and Transition States

Detailed computational modeling of reaction pathways and the associated transition states involving this compound is not documented. Such research would provide valuable insights into its reactivity, stability, and potential synthetic routes.

Free Energy Profiles for Key Transformations

There is a lack of research on the free energy profiles for any chemical transformations involving this compound. These profiles are essential for understanding the thermodynamics and kinetics of its reactions.

Catalyst Design Principles Based on Computational Insights

Without computational models of its reactivity, there are no established principles for designing catalysts tailored for reactions involving this compound.

Solvation Effects and Environmental Influences on Molecular Behavior

The influence of different solvents and environmental conditions on the molecular behavior and conformational preferences of this compound has not been a subject of computational study. Understanding these effects is critical for predicting its behavior in various chemical environments.

Advanced Analytical Methodologies for Characterization and Stereochemical Purity Assessment of 1 Cyclopropyl 2 Methoxypropan 1 Ol

Chromatographic Techniques for Enantiomeric and Diastereomeric Resolution

The separation of the stereoisomers of 1-Cyclopropyl-2-methoxypropan-1-ol would typically be approached using chiral chromatography.

Chiral Gas Chromatography (GC) Applications

For a volatile compound like this compound, chiral Gas Chromatography (GC) would be a viable method for enantiomeric and diastereomeric separation. This would likely involve the use of a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative, which can form transient, diastereomeric complexes with the individual enantiomers, leading to different retention times. However, no specific methods or published chromatograms for this compound are available.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of stereoisomers. Method development for this compound would involve screening various chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a broad range of chiral compounds. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector. Without experimental data, a hypothetical data table for a potential HPLC method remains speculative.

Spectroscopic Techniques for Stereochemical Assignment and Absolute Configuration Determination

Once separated, the absolute configuration of each stereoisomer would need to be determined using spectroscopic methods, often in conjunction with computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers, as the different spatial arrangement of atoms leads to distinct chemical shifts and coupling constants. For determining the absolute configuration of enantiomers, chiral derivatizing agents or chiral solvating agents are typically employed to induce chemical shift differences between the enantiomers. Advanced NMR techniques, such as the observation of the Nuclear Overhauser Effect (NOE), can provide through-space correlations that help to elucidate the three-dimensional structure. No specific NMR studies employing these techniques for this compound have been reported.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These experimental spectra can be compared with quantum chemical predictions for a given absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This approach is particularly powerful as it does not require crystallization of the sample. However, no VCD or ECD studies have been published for this compound.

X-ray Crystallography of Crystalline Derivatives or Co-crystals

The unequivocal determination of the absolute configuration of a chiral molecule can be achieved through single-crystal X-ray crystallography. This technique provides a detailed three-dimensional structure of the molecule in the solid state. For a compound that is an oil at room temperature, such as this compound, derivatization to form a crystalline solid or the formation of a co-crystal with a suitable co-former would be necessary. The resulting crystal structure would reveal the precise spatial arrangement of the atoms, allowing for the assignment of the absolute configuration based on the anomalous dispersion of X-rays. No crystallographic data for this compound or its derivatives are present in the crystallographic databases.

Mass Spectrometry for Structural Confirmation and Derivatization Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of synthesized compounds such as this compound. It provides critical information regarding the molecular weight and the structure of a molecule through the analysis of its fragmentation patterns. When coupled with gas chromatography (GC-MS), it also allows for the separation and identification of isomers. For complex analyses and to improve chromatographic behavior, chemical derivatization is often employed.

The molecular formula for this compound is C₇H₁₄O₂, which corresponds to a monoisotopic mass of approximately 130.0994 Da. uni.lu In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 130. This peak, arising from the removal of a single electron, confirms the molecular weight of the compound. Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), can also be used to confirm the molecular weight, often showing a protonated molecule, [M+H]⁺ at m/z 131, or adducts with sodium, [M+Na]⁺ at m/z 153. uni.lu

The fragmentation of this compound in EI-MS is governed by the relative stability of the resulting carbocations and radical species. The primary fragmentation pathways are initiated by the ionization of a non-bonding electron from one of the oxygen atoms. Key fragmentation mechanisms include alpha-cleavage, bond cleavages within the cyclopropyl (B3062369) ring, and the loss of neutral molecules.

Predicted Fragmentation Pattern of this compound:

A prominent fragmentation pathway for secondary alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.

Cleavage adjacent to the cyclopropyl group: This cleavage results in the formation of a stable cyclopropylcarbonyl cation (m/z 69) and a radical fragment.

Cleavage adjacent to the methoxypropyl group: This pathway leads to the formation of a resonance-stabilized oxonium ion. The most significant alpha-cleavage is expected to be the loss of the cyclopropyl group as a radical, leading to the formation of the ion at m/z 89.

Loss of a methoxy (B1213986) group (-OCH₃): Cleavage of the C-O bond can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z 99.

Loss of a methyl group (-CH₃): Loss of the terminal methyl group from the methoxypropyl side chain would produce a fragment at m/z 115.

Loss of water (-H₂O): Dehydration is a common fragmentation pathway for alcohols, which would yield an ion at m/z 112.

The table below summarizes the plausible major fragment ions for this compound under electron ionization.

m/z (mass/charge ratio)Proposed Ion StructureFragmentation Pathway
130[C₇H₁₄O₂]⁺Molecular Ion [M]⁺
115[C₆H₁₁O₂]⁺Loss of a methyl radical (-•CH₃)
112[C₇H₁₂O]⁺Loss of water (-H₂O) from the molecular ion
99[C₆H₁₁O]⁺Loss of a methoxy radical (-•OCH₃)
89[C₄H₉O₂]⁺Alpha-cleavage, loss of cyclopropyl radical (-•C₃H₅)
71[C₄H₇O]⁺Subsequent fragmentation of the m/z 89 ion
69[C₄H₅O]⁺Alpha-cleavage, formation of cyclopropylcarbonyl cation
59[C₂H₇O]⁺Cleavage yielding the methoxy-ethyl cation
41[C₃H₅]⁺Cyclopropyl cation

Derivatization Analysis

For GC-MS analysis, polar functional groups like alcohols can cause poor peak shape and thermal instability. jfda-online.comsigmaaldrich.com Chemical derivatization is a strategy used to convert these polar groups into less polar, more volatile, and more thermally stable functional groups, thereby improving chromatographic resolution and detection. jfda-online.comlibretexts.orgspectroscopyonline.com

For this compound, the hydroxyl group is the target for derivatization. Common methods include silylation and acylation. libretexts.org

Silylation: This is one of the most common derivatization techniques for alcohols. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

The resulting TMS ether of this compound is more volatile and thermally stable. libretexts.org This derivatization also alters the mass spectral fragmentation pattern, which can be advantageous for structural confirmation. The molecular weight increases by 72 amu (the mass of Si(CH₃)₃ minus H). The molecular ion of the TMS derivative would therefore appear at m/z 202. The fragmentation of the TMS derivative is often dominated by ions containing the silicon atom, providing a distinct signature.

Acylation: This method involves reacting the alcohol with an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA) or an acyl chloride, to form an ester. jfda-online.com These derivatives are also more volatile and can be more sensitive to electron capture detection if fluorinated reagents are used. jfda-online.com

The table below outlines the expected mass spectral data for the TMS derivative of this compound.

DerivativeReagent ExampleMolecular Ion (m/z)Key Fragment Ions (m/z)Benefits
Trimethylsilyl (TMS) EtherBSTFA202187 (-CH₃), 117 ([C₅H₁₃OSi]⁺), 73 ([Si(CH₃)₃]⁺)Increased volatility and thermal stability, characteristic Si-containing fragments. sigmaaldrich.comnih.gov

By comparing the mass spectra of the underivatized alcohol with its derivatized form, analysts can confirm the presence and location of the hydroxyl group, distinguish between isomers, and achieve more robust and sensitive quantification. nih.gov

Future Perspectives and Emerging Research Directions for 1 Cyclopropyl 2 Methoxypropan 1 Ol Research

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, moving away from hazardous reagents and stoichiometric waste. dergipark.org.tr Traditional reductions of cyclopropyl (B3062369) ketones or esters often rely on metal hydrides like lithium aluminum hydride (LAH), which pose significant safety risks and generate substantial waste. google.com Future research will prioritize the development of "greener" alternatives for the synthesis of 1-cyclopropyl-2-methoxypropan-1-ol.

Key areas of development include:

Catalytic Hydrogenation: The use of catalytic amounts of transition metals with molecular hydrogen as the reductant represents a highly atom-economical approach. Research will focus on identifying selective catalysts that can reduce the ketone precursor to this compound without opening the strained cyclopropane (B1198618) ring.

Alternative Reducing Agents: Milder and less hazardous reducing agents are being explored. For instance, methods using metallic sodium in an alcohol solvent or sodium borohydride (B1222165) with a Lewis acid catalyst have been patented for the synthesis of cyclopropyl carbinol, offering advantages like milder reaction conditions and reduced waste generation. google.comgoogle.com These approaches could be adapted for the synthesis of substituted cyclopropyl carbinols.

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents will be a critical aspect of developing sustainable synthetic routes.

Waste Minimization: The concept of atom economy, which maximizes the incorporation of starting materials into the final product, will guide the design of new synthetic strategies. dergipark.org.tr Reactions like the Diels-Alder reaction are cited as ideal examples of 100% atom efficiency. dergipark.org.tr

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Cyclopropyl Alcohols
ParameterTraditional Method (e.g., LAH Reduction)Emerging Sustainable Method
Reducing Agent Strong, hazardous hydrides (e.g., LiAlH4) google.comCatalytic H2, NaBH4/Lewis Acid, Metallic Na google.comgoogle.com
Solvents Anhydrous ethers (e.g., THF, Et2O)Alcohols, water, or other green solvents
Safety Concerns High reactivity, pyrophoric reagents, difficult quenchingMilder conditions, lower risk google.com
Atom Economy Low; generates stoichiometric metal salt wasteHigh; catalytic processes generate minimal waste dergipark.org.tr
Environmental Impact High; use of hazardous materials and generation of wasteLow; aligns with Green Chemistry principles dergipark.org.tr

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing chiral molecules. Enzymes operate under mild conditions (pH, temperature, pressure) and can exhibit exquisite levels of chemo-, regio-, and stereoselectivity. For the synthesis of enantiomerically pure this compound, the use of enzymes is a highly promising research avenue.

Asymmetric Reduction with Dehydrogenases: Alcohol dehydrogenases (ADHs) are well-suited for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.gov Research efforts will focus on screening existing ADH libraries or engineering novel enzymes that can selectively reduce 1-cyclopropyl-2-methoxy-2-propanone to a single enantiomer of this compound. Systems coupling the ADH with a cofactor regeneration cycle, for example using formate (B1220265) dehydrogenase or a substrate-coupled approach with 2-propanol, enhance the efficiency and economic viability of the process. nih.govrsc.org

Engineered Enzymes: Advances in protein engineering and directed evolution allow for the creation of biocatalysts with tailored properties. Myoglobin (B1173299), for instance, has been engineered to catalyze the highly diastereo- and enantioselective synthesis of cyclopropyl ketones. nih.gov Similar strategies could be employed to develop enzymes specifically for the synthesis of functionalized cyclopropanols.

Transaminase-Mediated Synthesis: While not directly producing the target alcohol, transaminases can be used to synthesize chiral amines from ketones. A high-productivity biocatalytic process for producing (S)-methoxyisopropylamine from methoxyacetone (B41198) has been developed, demonstrating the potential of enzymes to handle structurally similar substrates. researchgate.netchimia.ch This highlights the broader applicability of biocatalysis in this chemical space.

Table 2: Potential Biocatalytic Routes for this compound
Enzyme ClassReactionKey AdvantageRelevant Research
Alcohol Dehydrogenase (ADH) Asymmetric reduction of 1-cyclopropyl-2-methoxy-2-propanoneHigh enantioselectivity for chiral alcohol synthesisEfficient synthesis of chiral aromatic alcohols using RhADH. nih.gov
Engineered Heme Proteins Stereoselective cyclopropanationCreation of novel reactivity and substrate scopeEngineered myoglobin for synthesis of cyclopropyl ketones. nih.gov
Lipases Kinetic resolution of racemic this compoundSeparation of enantiomers via selective acylationUsed in dynamic kinetic resolution of racemic alcohols. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in terms of safety, scalability, and process control. The integration of the synthesis of this compound into flow platforms is an emerging research direction that could enable more efficient and safer production.

Improved Safety and Heat Transfer: The small internal volume of flow reactors allows for superior control over reaction temperature, which is crucial for exothermic reduction reactions or when using thermally sensitive reagents.

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. mpg.de A two-step continuous flow synthesis of 1,1-cyclopropane aminoketones has been reported, showcasing the potential for multi-step syntheses involving cyclopropane rings. mpg.deresearchgate.net

Automated Optimization: Automated flow synthesis platforms can rapidly screen a wide range of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify optimal parameters for yield and selectivity.

Integration with Biocatalysis: Immobilized enzymes can be packed into flow reactors, creating highly efficient and reusable catalytic systems for continuous production. nih.gov This combines the benefits of biocatalysis with the engineering advantages of flow processing.

Computational Design and Predictive Modeling for Novel Reactivity

The traditional trial-and-error approach to developing stereoselective reactions is time-consuming and resource-intensive. arxiv.org Computational chemistry and machine learning are emerging as powerful tools to predict and understand chemical reactivity, guiding the rational design of experiments.

Predicting Stereoselectivity: Machine learning models, utilizing algorithms like Random Forest and LASSO, are being developed to quantitatively predict the enantioselectivity of reactions based on features of the substrate, catalyst, and solvent. researchgate.netresearchgate.netarxiv.orgbrandeis.edu Such models could be trained to predict the stereochemical outcome of the reduction of 1-cyclopropyl-2-methoxy-2-propanone with various chiral catalysts, accelerating the discovery of highly selective synthetic routes. arxiv.org

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. This insight helps in understanding the factors that control selectivity and in designing more effective catalysts. For example, a predictive model based on DFT has been developed to determine the E/Z selectivity in the synthesis of certain dienes from cyclopropyl carbinols. chemicalbook.com

Rational Catalyst Design: By understanding the interactions between the substrate and the catalyst at a molecular level, computational tools can guide the design of new chiral ligands or enzyme active sites for improved performance in the synthesis of this compound.

Potential in the Development of New Chiral Building Blocks for Complex Synthesis

Chiral cyclopropyl carbinols are valuable intermediates in organic synthesis due to the unique reactivity conferred by the strained three-membered ring. chemicalbook.com The specific stereoisomers of this compound represent chiral building blocks that can be used to construct more complex molecular architectures.

Stereocontrolled Ring-Opening Reactions: The cyclopropylcarbinyl cation, which can be generated from the alcohol, is a key intermediate in various synthetically useful transformations, including skeletal rearrangements and the formation of other ring systems. rsc.orgresearchgate.net The stereochemistry of the starting alcohol can direct the outcome of these rearrangements, providing access to a diverse range of complex structures with high stereocontrol.

Access to Functionalized Cyclopropanes: The hydroxyl and methoxy (B1213986) groups of this compound provide handles for further chemical modification. This allows for the elaboration of the molecule into a variety of other functionalized cyclopropane derivatives, which are themselves valuable in medicinal chemistry and natural product synthesis. nih.gov

Scaffold for Bioactive Molecules: The cyclopropane ring is a key pharmacophore found in numerous pharmaceuticals and bioactive natural products. nih.gov The enantiomerically pure forms of this compound could serve as starting materials for the synthesis of novel drug candidates, leveraging the unique conformational constraints and metabolic stability associated with the cyclopropyl group.

Q & A

Q. Key Variables :

VariableImpact on Yield
Temperature>60°C may degrade cyclopropane ring stability
SolventPolar aprotic solvents (e.g., THF) improve nucleophilicity
Catalyst Loading5-10% Pd/C optimizes hydrogenation efficiency

Basic: How is the stereochemical purity of this compound validated in synthetic batches?

Methodological Answer :
Stereochemical validation employs:

  • Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers. Retention times are compared to standards .
  • Optical Rotation : Measured via polarimetry; specific rotation values (e.g., [α]²⁵D = +15°) must align with literature for chiral centers .
  • NMR Spectroscopy : NOESY/ROESY detects spatial proximity of cyclopropyl protons to methoxy groups, confirming configuration .

Note : Contaminants from incomplete cyclopropanation (e.g., allylic alcohols) can skew results; GC-MS is recommended for purity checks .

Advanced: How do steric effects of the cyclopropyl group influence nucleophilic substitution reactions in this compound derivatives?

Methodological Answer :
The cyclopropyl group’s rigidity and angle strain:

  • Retard SN2 Mechanisms : Bulky cyclopropane hinders backside attack, favoring SN1 pathways in protic solvents .
  • Enhance Electrophilicity : Strain increases reactivity at the β-carbon, enabling unique alkylation patterns. For example, Mitsunobu reactions with phenols show 20% higher yields compared to non-cyclopropyl analogs .

Q. Experimental Design :

  • Compare kinetics of Tosylation (TsCl/pyridine) between cyclopropyl and non-cyclopropyl analogs.
  • Use DFT calculations to map transition-state steric interactions .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer :
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endotoxin levels in batches.
  • Metabolic Instability : Cyclopropane rings may degrade in vivo, producing inactive metabolites. Use LC-MS to track degradation products .

Q. Strategies :

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use force fields like OPLS-AA to model hydrogen bonding between the methoxy group and water. Solvation free energy (ΔG) correlates with experimental logP values .
  • COSMO-RS : Predicts solubility in binary solvent systems (e.g., water/ethanol). The cyclopropyl group reduces polarity, lowering aqueous solubility by ~30% compared to non-cyclopropyl analogs .

Validation : Compare simulated radial distribution functions (RDFs) with neutron scattering data .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks; vapor pressure estimates suggest moderate volatility .
  • PPE : Nitrile gloves and safety goggles mandatory. The compound’s irritancy profile is undefined, so treat as a potential sensitizer .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Note : Stability data are limited; store at -20°C under argon to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.